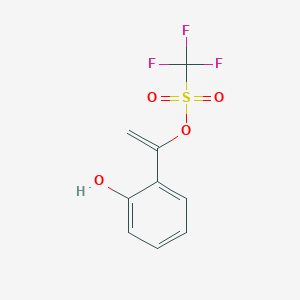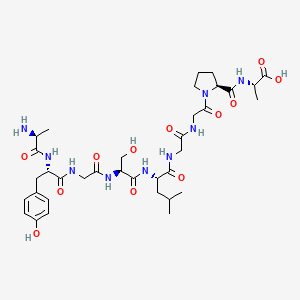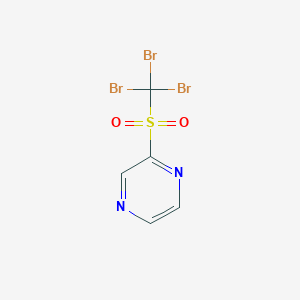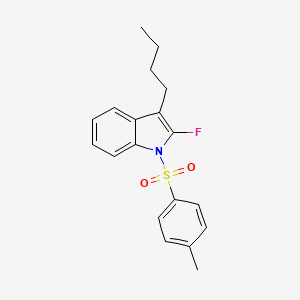
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyl group and a 1-(2-hydroxyphenyl)ethenyl ester moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester typically involves the esterification of methanesulfonic acid with 1-(2-hydroxyphenyl)ethene. The reaction is usually carried out under acidic conditions, using a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid to promote the esterification process. The reaction mixture is heated to a specific temperature to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester involves its interaction with specific molecular targets and pathways The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles The ester moiety can undergo hydrolysis or other transformations, depending on the reaction conditions
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, benzo[b]naphtho[2,3-d]furan-1-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-phenyl-1-naphthalenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 1-(2-hydroxyphenyl)ethenyl ester is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of both the trifluoromethanesulfonyl group and the 1-(2-hydroxyphenyl)ethenyl ester moiety allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
646522-84-1 |
|---|---|
Molecular Formula |
C9H7F3O4S |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)ethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O4S/c1-6(7-4-2-3-5-8(7)13)16-17(14,15)9(10,11)12/h2-5,13H,1H2 |
InChI Key |
NFVITMDOWDTBSI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxatricyclo[6.2.0.0~3,5~]decane](/img/structure/B12582367.png)
![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)

![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)


![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
